molecular formula C25H24F2N6O2S2 B2393113 2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 500267-63-0

2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2393113
CAS No.: 500267-63-0
M. Wt: 542.62
InChI Key: HPBXGSBZQKNTQJ-UHFFFAOYSA-N
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Description

“2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl and fluorophenyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The triazole and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: DMF, dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, such compounds are often explored for their potential as drug candidates. They may be evaluated for their efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of “2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one” likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the fluorophenyl groups enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial activities.

    Fluorophenyl Compounds: Often used in pharmaceuticals for their enhanced metabolic stability.

    Sulfanyl Compounds: Known for their diverse reactivity and potential biological activities.

Uniqueness

What sets “2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one” apart is its unique combination of functional groups, which may confer distinct biological activities and reactivity profiles. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[4-ethyl-5-[[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N6O2S2/c1-3-32-22(28-30-24(32)36-14-20(34)16-5-9-18(26)10-6-16)13-23-29-31-25(33(23)4-2)37-15-21(35)17-7-11-19(27)12-8-17/h5-12H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXGSBZQKNTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)CC3=NN=C(N3CC)SCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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